![molecular formula C9H8ClN3 B2791575 12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene CAS No. 1565328-09-7](/img/structure/B2791575.png)
12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene, also known as TACN (1,4,7-triazacyclononane), is a cyclic organic compound with a triazine core. TACN has found significant applications in various fields, including chemical synthesis, catalysis, and biomedical research.
Mécanisme D'action
The mechanism of action of 12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene is complex and depends on the metal ion it complexes with. This compound complexes with copper and iron have been extensively studied in the context of their role in biological systems. Copper-12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene complexes have been shown to have potent antitumor activity by inhibiting the activity of topoisomerase I, an enzyme involved in DNA replication. Iron-12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene complexes have been shown to have potent antioxidant activity by scavenging free radicals.
Biochemical and Physiological Effects:
This compound and its metal complexes have been shown to have various biochemical and physiological effects. Copper-12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene complexes have been shown to induce apoptosis in cancer cells, while iron-12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene complexes have been shown to protect cells from oxidative stress. This compound complexes with other metal ions, such as zinc, have also been studied for their potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene and its metal complexes have several advantages for lab experiments. They are easy to synthesize, stable, and have well-defined structures. This compound complexes with different metal ions have unique properties, making them versatile compounds for various applications. However, this compound and its metal complexes can be challenging to study due to their complex mechanisms of action and potential toxicity.
Orientations Futures
The future directions for 12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene research are vast and diverse. This compound and its metal complexes have found applications in various fields, including catalysis, electrochemistry, and biomedical research. In the future, this compound complexes with other metal ions, such as gold and platinum, could be studied for their potential anticancer properties. This compound could also be used as a building block for the synthesis of novel materials with unique properties. Additionally, the potential toxicity of this compound and its metal complexes could be studied further to ensure their safe use in various applications.
Conclusion:
In conclusion, this compound is a versatile compound with various applications in chemical synthesis, catalysis, and biomedical research. This compound complexes with different metal ions have unique properties, making them versatile compounds for various applications. The future directions for this compound research are vast and diverse, and this compound could potentially be used in novel materials synthesis and anticancer therapy.
Méthodes De Synthèse
12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene can be synthesized by the reaction of 1,3,5-trichloro-2,4,6-triazine with ammonia. The reaction proceeds in a stepwise manner and produces this compound as the final product. The synthesis method is straightforward and can be performed on a large scale.
Applications De Recherche Scientifique
12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene has been extensively used in scientific research due to its unique properties. This compound is a tridentate ligand, which means it can bind to metal ions with three donor atoms. This compound complexes with various metal ions, including copper, iron, and zinc, have been synthesized and studied. These metal-12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene complexes have found significant applications in catalysis, electrochemistry, and bioinorganic chemistry.
Propriétés
IUPAC Name |
12-chloro-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-8-6-2-1-3-7(6)12-13(8)5-4-11-9/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHANPTLUQALOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=NC=CN3N=C2C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2791492.png)
![5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2791493.png)
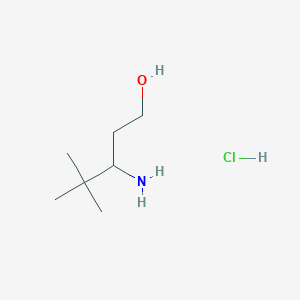
![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2791495.png)

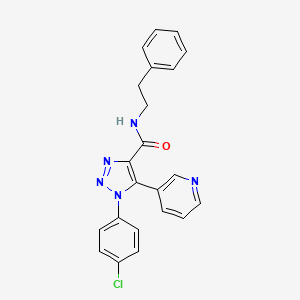
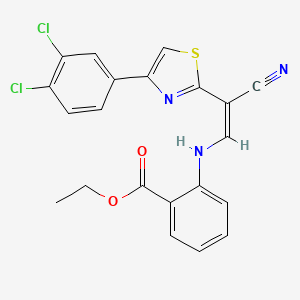
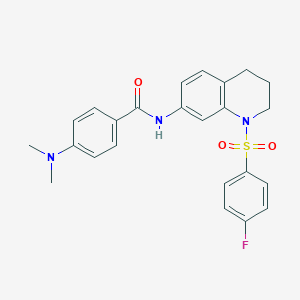

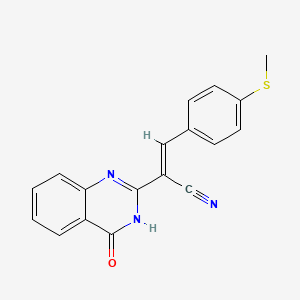
![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2791509.png)
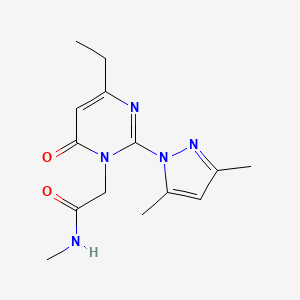
![N-[1-(3,4-Dimethylphenyl)ethyl]-2-[(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]acetamide](/img/structure/B2791511.png)
